molecular formula C7H7FO3S B2907177 4-Fluorophenyl methanesulfonate CAS No. 72358-72-6

4-Fluorophenyl methanesulfonate

Cat. No.: B2907177
CAS No.: 72358-72-6
M. Wt: 190.19
InChI Key: KERGNBBIBYFCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl methanesulfonate is an organic compound with the molecular formula C7H7FO3S. It is a derivative of phenol, where the hydroxyl group is replaced by a methanesulfonate group, and a fluorine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions .

Mechanism of Action

Target of Action

4-Fluorophenyl methanesulfonate is a key component of the drug Safinamide . The primary targets of Safinamide are monoamine oxidase B (MAO-B), voltage-dependent Na+ channels, Ca2+ channels, and glutamate .

Mode of Action

Safinamide, which contains this compound, acts by inhibiting MAO-B and reducing glutamate release . It also modulates Ca2+ channels and blocks voltage-dependent Na+ channels . This broad spectrum of action corresponds to the multiple heterogeneous alterations of brain neurochemistry in Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by Safinamide are primarily related to the neurotransmitter systems disrupted in Parkinson’s disease . By inhibiting MAO-B, Safinamide prevents the breakdown of dopamine, thereby increasing its availability . The inhibition of glutamate release, modulation of Ca2+ channels, and blockage of voltage-dependent Na+ channels further contribute to its therapeutic effects .

Pharmacokinetics

Safinamide is administered once daily at oral doses of 50–100 mg . It is well-tolerated and safe . The pharmacokinetics of Safinamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability and therapeutic efficacy .

Result of Action

The result of Safinamide’s action is the amelioration of motor symptoms in patients with Parkinson’s disease . This is achieved through the enhancement of dopaminergic function and inhibition of excessive glutamate release .

Biochemical Analysis

Cellular Effects

The effects of 4-Fluorophenyl methanesulfonate on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It is known to bind to biomolecules and can inhibit or activate enzymes . It can also induce changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors and can affect metabolic flux or metabolite levels

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenyl methanesulfonate can be synthesized through the reaction of 4-fluorophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in other reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone .

Comparison with Similar Compounds

Uniqueness: 4-Fluorophenyl methanesulfonate is unique due to the presence of the fluorine atom, which can enhance the compound’s stability and reactivity in certain chemical reactions. The fluorine atom can also influence the compound’s electronic properties, making it valuable in specific applications .

Properties

IUPAC Name

(4-fluorophenyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERGNBBIBYFCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.